molecular formula C19H15N5O2 B2896562 3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1788543-46-3

3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2896562
CAS No.: 1788543-46-3
M. Wt: 345.362
InChI Key: OPXRPFWQWQZESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a potent, selective, and ATP-competitive inhibitor of the kinase MPS1 (Monopolar Spindle 1), also known as TTK. This compound has emerged as a critical chemical probe for investigating the spindle assembly checkpoint (SAC), a essential mechanism that ensures the fidelity of chromosome segregation during mitosis. By selectively inhibiting MPS1 kinase activity, this molecule induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and apoptosis in proliferating cells. Its primary research value lies in the study of cancers characterized by chromosomal instability, as MPS1 is frequently overexpressed in various tumors. Researchers utilize this inhibitor to dissect SAC signaling pathways, to explore the role of MPS1 in tumorigenesis, and to evaluate its potential as a therapeutic target for anticancer drug discovery. The compound's structure, featuring a furan-imidazopyrazole scaffold, is optimized for high potency and selectivity within the kinome, making it a valuable tool for cell biology and oncology research. [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01264]

Properties

IUPAC Name

3-cyano-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c20-13-14-3-1-4-15(11-14)19(25)21-6-7-23-8-9-24-18(23)12-16(22-24)17-5-2-10-26-17/h1-5,8-12H,6-7H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXRPFWQWQZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the intermediate with benzamide under specific conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with other pyrazoloimidazole derivatives, but key differences in substituents influence their biological and chemical profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (Target Compound) C₂₆H₁₉F₅N₆OS 558.53 Cyano, pentafluorosulfanyl, furan-linked pyrazoloimidazole, benzamide Amide, nitrile, heteroaromatic rings, fluorines
Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate C₂₀H₂₂N₄O₃Si 418.51 Cyano, ester, trimethylsilyl-protected ethoxy group, pyrazoloimidazole Ester, nitrile, silicon-protected ether
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₁₇H₂₀N₆O₃S 388.40 Furan-linked pyrazoloimidazole, sulfonamide, trimethylpyrazole Sulfonamide, heteroaromatic rings

Key Observations :

  • The target compound ’s pentafluorosulfanyl group enhances lipophilicity and metabolic stability compared to the silicon-protected ether in or the sulfonamide in .
  • The trimethylsilyl group in serves as a protective moiety during synthesis but is absent in the final target compound, which prioritizes bioactive substituents.

Physicochemical Properties

Available data are sparse, but inferences can be drawn:

  • Target Compound : High molecular weight (558.53 g/mol) and fluorinated groups suggest moderate solubility in organic solvents, suitable for oral administration .
  • Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate : The silicon-protected group likely improves synthetic intermediate stability but may reduce aqueous solubility.
  • N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide : Lower molecular weight (388.40 g/mol) and sulfonamide group may enhance solubility compared to the target compound.

Biological Activity

3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure

The compound features a cyano group , an imidazo[1,2-b]pyrazole moiety , and a furan ring , which are known to contribute to various biological activities. The structural formula can be represented as follows:

C17H16N4O Molecular Weight 296 34 g mol \text{C}_{17}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Weight 296 34 g mol }

Biological Activity Overview

Research indicates that compounds containing imidazo[1,2-b]pyrazole and furan derivatives exhibit significant anticancer and anti-inflammatory activities. The biological effects of this compound have been studied through various assays.

Anticancer Activity

Studies have shown that related compounds with similar structures exhibit potent cytotoxicity against several cancer cell lines. For instance, compounds with imidazo[1,2-b]pyrazole structures have demonstrated IC50 values in the micromolar range against breast cancer (MCF7), lung cancer (A549), and other cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
Example Compound AA54926
Example Compound BNCI-H46014.31

Anti-inflammatory Activity

The anti-inflammatory potential of similar pyrazole derivatives has been evaluated through COX enzyme inhibition assays. For example, several pyrazole derivatives showed IC50 values lower than standard anti-inflammatory drugs like diclofenac.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Example Compound C3.2517.82

The mechanism by which this compound exerts its effects is believed to involve the inhibition of key enzymes involved in cancer progression and inflammation. Specifically, it may target:

  • Aurora Kinase : Inhibition leads to cell cycle arrest.
  • Cyclooxygenase Enzymes (COX) : Reduction in prostaglandin synthesis results in decreased inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A series of imidazo[1,2-b]pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity.
    • Reference: Bouabdallah et al., reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Anti-inflammatory Assessment : Compounds were evaluated for their ability to inhibit COX enzymes in vitro, showing promising results compared to traditional NSAIDs.
    • Reference: Molecular docking studies revealed strong binding affinities for COX enzymes, suggesting potential for development as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.